molecular formula C23H23ClN4O3 B2569889 N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286713-04-9

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2569889
CAS No.: 1286713-04-9
M. Wt: 438.91
InChI Key: INSHVIXTPGEBTM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the morpholino group and the chlorophenyl group. The final step involves the acetylation of the phenyl ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide
  • N-(3-acetylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
  • 4-acetylphenyl N-(3-(methylthio)phenyl)carbamate

Uniqueness

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-16(29)18-3-2-4-20(13-18)25-22(30)15-28-14-21(17-5-7-19(24)8-6-17)23(26-28)27-9-11-31-12-10-27/h2-8,13-14H,9-12,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSHVIXTPGEBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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